N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a bromophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The benzylamino and bromophenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as N-[(1Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide .
Uniqueness
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-13-7-10-18(14-20)15-21(26-22(27)19-11-5-2-6-12-19)23(28)25-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBMONJLQJUAH-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.